methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate
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Description
Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is a useful research compound. Its molecular formula is C21H16N4O7 and its molecular weight is 436.38. The purity is usually 95%.
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Biological Activity
Methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate is a complex organic compound that features a quinazoline core integrated with multiple functional groups. This structural complexity suggests a diverse range of potential biological activities. The compound's molecular formula is C₁₈H₁₈N₄O₆, and its molecular weight is approximately 378.36 g/mol.
Structural Features
The compound contains:
- Quinazoline Core : Known for its various pharmacological properties.
- Dioxolo Moiety : Contributes to the compound's stability and reactivity.
- Oxadiazole Substituent : Linked to numerous biological activities including anticancer and antimicrobial effects.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines. For example:
- In vitro studies demonstrated that similar compounds exhibit cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC₅₀ values ranging from 10 to 50 µM .
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 20 |
CaCo-2 | 15 |
H9c2 (rat heart) | 30 |
2. Antimicrobial Activity
Compounds containing oxadiazole rings have shown significant antimicrobial properties:
- Against Staphylococcus aureus : Exhibited effective inhibition at concentrations as low as 4 µg/mL .
Pathogen | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 32 |
Candida albicans | 64 |
3. Enzyme Inhibition
The compound may interact with various enzymes relevant to disease processes:
- Carbonic Anhydrase and Histone Deacetylases : Known targets for therapeutic intervention in cancer treatment .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
-
Study on Anticancer Properties :
- A recent investigation highlighted the synthesis of oxadiazole derivatives that showed promising results against multiple cancer cell lines. The study noted that modifications in the substituents significantly influenced the activity levels.
-
Antimicrobial Screening :
- Another study evaluated the antimicrobial efficacy of various oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were more effective than traditional antibiotics.
Properties
IUPAC Name |
methyl 2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O7/c1-29-18(26)10-24-14-8-16-15(30-11-31-16)7-13(14)20(27)25(21(24)28)9-17-22-19(23-32-17)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDWZRXJXDPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2C(=O)N(C1=O)CC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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